molecular formula C23H18BrClN2O2 B12137828 5-(3-Bromo-4-methoxyphenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3-Bromo-4-methoxyphenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12137828
M. Wt: 469.8 g/mol
InChI Key: MBCHHKPFHIHANW-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-methoxyphenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a pyrazolo[1,5-c][1,3]benzoxazine core, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-methoxyphenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-methoxyphenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

5-(3-Bromo-4-methoxyphenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3-Bromo-4-methoxyphenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C23H18BrClN2O2

Molecular Weight

469.8 g/mol

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-9-chloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18BrClN2O2/c1-28-22-9-7-15(11-18(22)24)23-27-20(17-12-16(25)8-10-21(17)29-23)13-19(26-27)14-5-3-2-4-6-14/h2-12,20,23H,13H2,1H3

InChI Key

MBCHHKPFHIHANW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl)Br

Origin of Product

United States

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